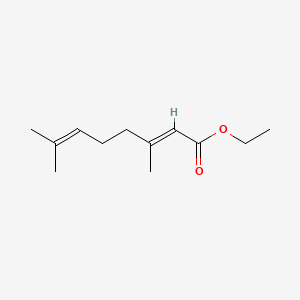
Ethyl geranate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl geranate, also known as (E)-3,7-dimethyl-2,6-octadienoic acid ethyl ester, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a colorless liquid with a distinctive odor and is used in various applications such as solvents, softeners, and catalysts .
Preparation Methods
Ethyl geranate can be synthesized through several methods. One common synthetic route involves the esterification of geranic acid with ethanol in the presence of an acid catalyst . Another method involves the highly stereoselective synthesis starting from 3-methyl-2-butenyl bromide . Industrial production methods typically involve similar esterification processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl geranate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form geranic acid.
Reduction: Reduction reactions can convert it back to geraniol.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are geranic acid, geraniol, and other derivatives .
Scientific Research Applications
Ethyl geranate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl geranate involves its integration into bacterial membranes, affecting membrane thinning and perturbing membrane homeostasis . This action is primarily due to the geranate ion and geranic acid components, which work together to disrupt the protective layer of exopolymeric substances in bacterial biofilms .
Comparison with Similar Compounds
Ethyl geranate is similar to other compounds such as ethyl nerate and ethyl trans-geraniate . its unique properties, such as its specific odor and its effectiveness as a tyrosinase inhibitor, set it apart from these similar compounds . Other similar compounds include:
Geraniol: An alcohol form of geranate.
Geranic acid: The oxidized form of geranate.
Nerol: A stereoisomer of geraniol.
This compound’s unique combination of properties makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32659-21-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |
InChI Key |
ZPKNTCZTABQJPS-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















